Methyl 2,5-dichloro-4-methylbenzoate
Overview
Description
Methyl 2,5-dichloro-4-methylbenzoate: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features two chlorine atoms and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dichloro-4-methylbenzoate can be synthesized through the esterification of 2,5-dichloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2,5-dichloro-4-methylbenzoate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Amino or thiol derivatives of the original compound.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 2,5-dichloro-4-methylbenzoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving esterification and substitution reactions.
Biology: The compound is used in the development of bioactive molecules and as a reference standard in analytical studies.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which methyl 2,5-dichloro-4-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Methyl 2,4-dichlorobenzoate: Similar in structure but with chlorine atoms at different positions on the benzene ring.
Methyl 3,5-dichlorobenzoate: Another isomer with chlorine atoms at the 3 and 5 positions.
Methyl 2,5-dichlorobenzoate: Lacks the additional methyl group present in methyl 2,5-dichloro-4-methylbenzoate.
Uniqueness: this compound is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
methyl 2,5-dichloro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKDOSRCSEFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226435 | |
Record name | Benzoic acid, 2,5-dichloro-4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203573-10-8 | |
Record name | Benzoic acid, 2,5-dichloro-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203573-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,5-dichloro-4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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